N-cyclohexylquinolin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexylquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-6-12(7-3-1)17-15-10-4-9-14-13(15)8-5-11-16-14/h4-5,8-12,17H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLNWXMPHCFEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC3=C2C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Chemical Reactions Involving N Cyclohexylquinolin 5 Amine Analogs
Fundamental Amine Reactivity Mechanisms
The secondary amine moiety in N-cyclohexylquinolin-5-amine is a key center of reactivity, participating in a variety of fundamental organic reactions. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, making it susceptible to attack by electrophiles.
Nucleophilic Substitution Pathways (SN2) and Stereochemical Implications
Nucleophilic substitution reactions are a cornerstone of organic synthesis, and the secondary amine of this compound analogs can act as a potent nucleophile. In a bimolecular nucleophilic substitution (SN2) reaction, the amine attacks an electrophilic carbon center, displacing a leaving group in a single, concerted step. libretexts.orgyoutube.commasterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com This process is highly stereospecific. libretexts.orgyoutube.commasterorganicchemistry.comlibretexts.org
The mechanism involves a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.comyoutube.com This trajectory is favored as it minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the substrate's lowest unoccupied molecular orbital (LUMO) associated with the carbon-leaving group bond. As the new bond between the nitrogen and the carbon forms, the bond to the leaving group simultaneously breaks. masterorganicchemistry.com
A critical consequence of this backside attack is the inversion of stereochemistry at the electrophilic carbon center, a phenomenon known as Walden inversion. masterorganicchemistry.com If the reaction occurs at a chiral center, an (R)-configured substrate will be converted to an (S)-configured product, and vice versa. libretexts.orgmasterorganicchemistry.comlibretexts.org This stereochemical outcome is a hallmark of the SN2 mechanism and has profound implications for the synthesis of enantiomerically pure compounds. While primary amines are often used in SN2 reactions, secondary amines like this compound can also participate, although the reaction rate may be influenced by the steric bulk of the cyclohexyl and quinolinyl groups. The use of amines as nucleophiles in SN2 reactions can sometimes be complicated by over-alkylation, where the initially formed product, a tertiary amine, can still be nucleophilic and react further. youtube.com
Table 1: Key Features of the SN2 Reaction Mechanism
| Feature | Description |
| Kinetics | Second-order kinetics; the rate depends on the concentrations of both the nucleophile and the substrate. youtube.com |
| Mechanism | A single, concerted step involving backside attack of the nucleophile. masterorganicchemistry.comyoutube.com |
| Stereochemistry | Inversion of configuration at the electrophilic carbon center (Walden inversion). libretexts.orgmasterorganicchemistry.comlibretexts.org |
| Substrate Structure | The reaction is sensitive to steric hindrance. The reactivity order is typically methyl > primary > secondary >> tertiary. masterorganicchemistry.com |
| Nucleophile | Requires a reasonably strong nucleophile. youtube.comyoutube.com |
| Leaving Group | A good, stable leaving group is necessary for the reaction to proceed efficiently. |
| Solvent | Generally favored by polar aprotic solvents. |
Addition-Elimination Reaction Pathways (e.g., Imine Formation)
The reaction of primary and secondary amines with carbonyl compounds, such as aldehydes and ketones, proceeds through an addition-elimination mechanism to form imines and enamines, respectively. masterorganicchemistry.comwikipedia.orgchemistrysteps.com For a primary amine analog of this compound, the reaction with an aldehyde or ketone would lead to the formation of a Schiff base (an imine). libretexts.orgkhanacademy.org
The mechanism is typically acid-catalyzed and begins with the nucleophilic addition of the amine's lone pair to the electrophilic carbonyl carbon. chemistrysteps.com This initial attack forms a tetrahedral intermediate known as a carbinolamine. chemistrysteps.com The reaction is reversible, and all steps are in equilibrium. libretexts.org
Table 2: Steps in Acid-Catalyzed Imine Formation
| Step | Description |
| 1. Nucleophilic Addition | The primary amine attacks the carbonyl carbon to form a tetrahedral carbinolamine intermediate. chemistrysteps.com |
| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen. |
| 3. Protonation of Hydroxyl Group | The hydroxyl group is protonated by an acid catalyst to form a good leaving group (-OH2+). libretexts.org |
| 4. Elimination of Water | The nitrogen's lone pair assists in the elimination of a water molecule, forming an iminium ion. chemistrysteps.com |
| 5. Deprotonation | A base removes a proton from the nitrogen to give the neutral imine product. libretexts.org |
Radical Mechanisms in Amine Functionalization
The functionalization of amines can also proceed through radical-mediated pathways. Visible-light photoredox catalysis has emerged as a powerful tool for generating amine radical cations from the corresponding amines. nih.gov These highly reactive intermediates can then undergo further transformations to enable a variety of C-H functionalization reactions. nih.govrsc.org
One common pathway involves the single-electron oxidation of the amine by an excited-state photocatalyst to generate the amine radical cation. nih.gov This radical cation can then follow two main mechanistic routes. In the first, a hydrogen atom is abstracted from a carbon alpha to the nitrogen, often by another radical species in the reaction mixture, to form an iminium ion. nih.gov This iminium ion is a potent electrophile and can be trapped by various nucleophiles.
Alternatively, the amine radical cation can be deprotonated at the alpha-position to form an α-amino radical. nih.gov These α-amino radicals are nucleophilic and can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as addition to Michael acceptors or arylation with electron-deficient arenes. nih.gov For N-aryl substituted quinoline (B57606) analogs, such as N-phenyltetrahydroquinolines, these methods have been used for α-C–H functionalization. nih.gov The specific pathway followed often depends on the reaction conditions, the nature of the amine substrate, and the other reagents present.
Detailed Mechanistic Studies on Quinoline Ring Transformations
Beyond the reactivity of the amine group, the quinoline ring itself can undergo a variety of transformations, often facilitated by transition metal catalysis. Mechanistic studies in this area are crucial for understanding and controlling the regioselectivity and efficiency of these reactions.
Elucidation of Palladium-Catalyzed Aminocarbonylation Mechanisms
Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides from aryl halides, carbon monoxide, and amines. mdpi.comresearchgate.net In the context of this compound analogs, this reaction could be employed by reacting a 5-haloquinoline with cyclohexylamine (B46788) and CO. The generally accepted mechanism for this transformation involves a catalytic cycle centered on a palladium complex. semanticscholar.orgnih.govsemanticscholar.orgnih.gov
The catalytic cycle is believed to commence with the reduction of a Pd(II) precursor to a catalytically active Pd(0) species, often facilitated by a phosphine (B1218219) ligand. mdpi.com The first key step in the cycle is the oxidative addition of the haloquinoline to the Pd(0) complex, forming an arylpalladium(II) halide intermediate. semanticscholar.orgnih.gov This step involves the cleavage of the carbon-halogen bond. nih.gov
Following oxidative addition, a molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-aryl bond to form an acylpalladium(II) complex. semanticscholar.orgnih.gov The final steps of the catalytic cycle involve the reaction of this acylpalladium intermediate with the amine nucleophile. This can occur through an "inner-sphere" pathway where the amine first coordinates to the palladium center, followed by deprotonation to form an amido complex, and then reductive elimination to form the C-N bond of the amide product and regenerate the Pd(0) catalyst. nih.gov The choice of ligand is critical, with bidentate phosphine ligands like Xantphos often being necessary for the successful carbonylation of less reactive or sterically hindered amines. mdpi.com
Table 3: Catalytic Cycle of Palladium-Catalyzed Aminocarbonylation
| Step | Description |
| 1. Oxidative Addition | The haloquinoline adds to the Pd(0) catalyst to form an arylpalladium(II) intermediate. semanticscholar.orgnih.gov |
| 2. CO Insertion | Carbon monoxide inserts into the Pd-aryl bond to form an acylpalladium(II) complex. semanticscholar.orgnih.gov |
| 3. Amine Coordination & Deprotonation | The amine coordinates to the palladium center and is deprotonated to form an amido complex. nih.gov |
| 4. Reductive Elimination | The amide product is formed through reductive elimination, regenerating the Pd(0) catalyst. nih.gov |
Hydrogen Autotransfer Mechanistic Insights
The N-alkylation of amines with alcohols via the hydrogen autotransfer, or borrowing hydrogen, methodology is a highly atom-economical and environmentally benign process. acs.orgresearchgate.netrsc.orgresearchgate.netnih.govnih.gov This strategy avoids the use of stoichiometric alkylating agents and produces water as the only byproduct. researchgate.netresearchgate.net For an analog like 5-aminoquinoline (B19350), this reaction with a secondary alcohol could lead to the formation of an N-alkylated quinoline.
The mechanism of the borrowing hydrogen reaction is a multi-step catalytic process. acs.orgnih.gov It begins with the transition-metal catalyst, often based on ruthenium or iridium, abstracting hydrogen from the alcohol to form a metal-hydride species and the corresponding aldehyde or ketone. acs.orgnih.gov This is the "hydrogen borrowing" step.
The newly formed carbonyl compound then undergoes a condensation reaction with the amine to form an imine (or an enamine). researchgate.net In the final stage of the catalytic cycle, the metal-hydride species transfers the "borrowed" hydrogen back to the imine, reducing it to the N-alkylated amine product and regenerating the active catalyst. acs.orgnih.gov This "hydrogen returning" step completes the cycle. This methodology has been successfully applied to the synthesis of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols, demonstrating its applicability to the quinoline scaffold. acs.orgnih.gov
Table 4: General Mechanism of Hydrogen Autotransfer N-Alkylation
| Step | Description |
| 1. Dehydrogenation (Hydrogen Borrowing) | The catalyst oxidizes the alcohol to an aldehyde or ketone, forming a metal-hydride intermediate. acs.orgnih.gov |
| 2. Condensation | The amine reacts with the in situ generated carbonyl compound to form an imine. researchgate.net |
| 3. Hydrogenation (Hydrogen Returning) | The metal-hydride transfers hydrogen to the imine, yielding the alkylated amine and regenerating the catalyst. acs.orgnih.gov |
Kinetic and Thermodynamic Aspects of Reaction Selectivity and Efficiency
Detailed research findings have illuminated how the choice of catalysts, solvents, and reactants governs the efficiency and selectivity in the synthesis of N-substituted quinoline derivatives. For instance, in the synthesis of N-substituted-4-arylquinolin-5-ones, a modification of the Hantzsch reaction, the choice of catalyst and solvent has a marked impact on the product yield. clockss.org A study comparing various Lewis and Brønsted acids as catalysts in different solvents for the synthesis of N-substituted-4-arylquinolin-5-ones demonstrated that the reaction's efficiency is highly dependent on these conditions. clockss.org The investigation highlighted that while the one-pot reaction did not proceed without a catalyst, the use of inexpensive Lewis acids like ZnCl₂ and ZrO₂ could effectively promote the reaction. clockss.org
The data below illustrates the effect of different catalysts and solvents on the yield of a model reaction to produce an N-substituted-4-arylquinolin-5-one.
Table 1: Effect of Catalyst and Solvent on the Yield of an N-Substituted-4-arylquinolin-5-one Derivative clockss.org
| Catalyst | Amount of Catalyst (mol%) | Solvent | Yield (%) |
|---|---|---|---|
| ZnCl₂ | 10 | EtOH | 75 |
| ZnCl₂ | 10 | Toluene | 50 |
| ZnCl₂ | 10 | p-Xylene | 50 |
| ZnCl₂ | 10 | H₂O | 30 |
| ZrO₂ | 10 | EtOH | 68 |
| p-TSA | 10 | EtOH | 65 |
Reaction Conditions: Cinnamaldehyde derivatives, primary amines, and dimedone refluxed for 12-14 hours.
These findings underscore that both the nature of the catalyst and the polarity of the solvent play a crucial role in the reaction's efficiency, which is a direct reflection of the underlying kinetic and thermodynamic landscape. The higher yield in ethanol (B145695) suggests that a polar protic solvent may better stabilize the transition states involved in the reaction sequence.
Further insights into reaction efficiency and selectivity can be gleaned from studies on the synthesis of substituted quinolines via electrophilic cyclization of N-(2-alkynyl)anilines. The choice of the electrophile and the base was found to be critical for the success of the reaction. For example, while I₂ proved to be an effective electrophile, the reaction was significantly slower and gave lower yields in the absence of a base. nih.gov This indicates that the base plays a key role in the rate-determining step, likely by deprotonating the aniline (B41778) nitrogen to increase its nucleophilicity.
Table 2: Influence of Reagents on the Synthesis of a 3-Iodoquinoline Derivative nih.gov
| Electrophile (equiv) | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| I₂ (3) | NaHCO₃ | 1 | 78 |
| I₂ (2) | NaHCO₃ | 24 | 45 |
| I₂ (6) | NaHCO₃ | 1 | 79 |
| I₂ (6) | None | 24 | 20 |
| ICl (1.1) | NaHCO₃ | 1 | 85 |
| PhSeBr (1.1) | NaHCO₃ | 1 | 74 |
| PhSeBr (1.1) | Na₂CO₃ | - | 0 |
Reaction Conditions: N-(2-alkynyl)aniline in CH₂Cl₂ at room temperature.
The dramatic effect of changing the base from NaHCO₃ to the stronger base Na₂CO₃, which resulted in a messy reaction with no desired product, highlights the delicate balance of reaction parameters required for high selectivity. nih.gov This suggests that a stronger base may lead to undesired side reactions, altering the thermodynamic landscape and favoring alternative, non-productive pathways.
While direct kinetic studies on the N-alkylation of quinolinamines are scarce, analogous reactions provide valuable data. A study on the N-alkylation of morpholine (B109124) with various alcohols, including cyclohexanol, offers a model for understanding the kinetic feasibility of such transformations. researchgate.net The study determined the conversion and selectivity for the N-alkylation and calculated the apparent activation energy for the N-methylation of morpholine to be 46.20 kJ mol⁻¹. researchgate.net This value provides a quantitative measure of the energy barrier for this type of reaction.
Table 3: N-Alkylation of Morpholine with Various Alcohols researchgate.net
| Alcohol | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Ethanol | 220 | 95.4 | 93.1 |
| 1-Propanol | 220 | 94.1 | 92.4 |
| 1-Butanol | 230 | 95.3 | 91.2 |
| Isopropanol | 220 | 92.8 | 86.7 |
| Isobutanol | 230 | 90.6 | 84.2 |
| Cyclohexanol | 230 | 73.5 | 78.2 |
Catalyst: CuO–NiO/γ–Al₂O₃
The data indicates that the N-alkylation with the secondary alcohol, cyclohexanol, is less efficient and selective compared to primary alcohols under these conditions. researchgate.net This can be attributed to greater steric hindrance in the transition state, leading to a higher activation energy and thus a lower reaction rate, a key kinetic aspect. These findings suggest that the N-cycloalkylation of a quinolinamine would likely require more forcing conditions or a more active catalytic system to achieve high efficiency compared to N-alkylation with linear primary alcohols.
Computational Chemistry and Theoretical Studies of N Cyclohexylquinolin 5 Amine
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the geometric and electronic nature of N-cyclohexylquinolin-5-amine. These methods allow for a detailed exploration of the molecule's optimized structure and the distribution of electrons within it.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of the size and complexity of this compound. Geometry optimization using DFT methods allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. This process involves iterative calculations of the forces on each atom until they are negligible, resulting in a structure with optimized bond lengths, bond angles, and dihedral angles.
For this compound, DFT calculations would likely be employed to predict the planar structure of the quinoline (B57606) ring system and the chair conformation of the cyclohexyl group. The orientation of the cyclohexyl group relative to the quinoline ring, as well as the geometry of the linking amine group, would also be determined. These calculations provide the foundation for understanding the molecule's electronic properties. youtube.comnih.gov The electronic structure, which encompasses the arrangement of electrons in molecular orbitals, can be thoroughly analyzed to understand the compound's reactivity and spectroscopic characteristics. nih.gov
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. youtube.com Functionals are mathematical approximations that describe the exchange-correlation energy, a key component of the total electronic energy. A commonly used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. acs.orgresearchgate.netcrossref.org Other functionals, such as those from the M06 suite or dispersion-corrected functionals like B3LYP-D3, may also be employed to better account for non-covalent interactions, which could be relevant in the context of the cyclohexyl group's interaction with the quinoline system. rsc.org
Basis sets are sets of mathematical functions used to construct the molecular orbitals. The Pople-style basis sets, such as 6-31G* or the more extensive 6-311+G(d,p), are frequently used. The addition of polarization functions (e.g., ) and diffuse functions (e.g., +) allows for a more flexible description of the electron distribution, particularly for atoms with lone pairs and for describing weak interactions. acs.orgresearchgate.net A comparative study of different functional and basis set combinations is often necessary to ensure the reliability of the computational results, balancing computational cost with the desired accuracy. rsc.org For instance, a study might compare the results of B3LYP/6-31G with those from M06-2X/6-311+G(d,p) to assess the impact of the chosen theoretical level on the predicted properties.
| Computational Model | Description | Typical Application |
| B3LYP/6-31G * | A hybrid functional with a modest-sized basis set. | Routine geometry optimizations and electronic structure calculations. |
| B3LYP-D3/6-311+G(d,p) | A dispersion-corrected functional with a larger, more flexible basis set. | More accurate calculations of systems with non-covalent interactions. |
| M06-2X/def2-TZVP | A meta-hybrid GGA functional with a triple-zeta basis set. | High-accuracy calculations, particularly for thermochemistry and kinetics. |
This table presents a selection of commonly used computational models and their typical applications in DFT studies.
Once the geometry of this compound is optimized, a wealth of information about its electronic properties can be extracted. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. nih.gov The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, while the LUMO indicates the region most likely to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and the nitrogen atom of the amine group, while the LUMO would likely be distributed over the aromatic system of the quinoline. wuxibiology.comresearchgate.net
Natural Bond Orbital (NBO) analysis can provide a detailed picture of the charge distribution across the molecule, assigning partial charges to each atom. This information is crucial for understanding intermolecular interactions and the molecule's polarity. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP would likely show a region of negative potential around the nitrogen atoms of the quinoline ring and the amine group, and positive potential around the hydrogen atoms.
| Electronic Property | Description | Predicted Characteristics for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively high, indicating a propensity to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relatively low, indicating a capacity to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A moderate gap, suggesting a balance of stability and reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | A non-zero value, indicating an uneven distribution of charge. |
This table outlines key electronic properties and their predicted characteristics for this compound based on general principles of computational chemistry.
Conformational Analysis and Energy Landscapes
The flexibility of the cyclohexyl group and the rotational freedom around the C-N bonds in this compound give rise to a complex conformational landscape. Computational methods are indispensable for exploring the various possible conformations and their relative energies.
The conformational preference of the cyclohexyl ring itself is a critical factor. It is well-established that the chair conformation is the most stable for cyclohexane, as it minimizes both angle strain and torsional strain. libretexts.org The cyclohexyl group in this compound is expected to adopt a chair conformation. The attachment of the quinoline-5-amine substituent to the cyclohexyl ring can be either axial or equatorial. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance with axial hydrogens on the same side of the ring (1,3-diaxial interactions). youtube.comyoutube.com Therefore, the equatorial conformer of this compound is predicted to be significantly more stable than the axial conformer.
To gain a comprehensive understanding of the molecule's flexibility, computational models can be used to simulate its dynamic behavior. acs.org Techniques such as molecular dynamics (MD) simulations, which solve Newton's equations of motion for the atoms in the molecule, can provide insights into the accessible conformations and the transitions between them over time. By analyzing the trajectory of an MD simulation, one can identify the most populated conformational states and the timescales of conformational changes.
Based on a comprehensive search of available scientific literature, there is currently no published research focusing on the specific computational and theoretical studies of This compound as outlined in the requested article structure.
The topics of Fukui function analysis, reaction coordinate analysis, transition state characterization, computational modeling of intermolecular interactions (such as hydrogen bonding and pi-stacking), and non-biological structure-property relationship studies have not been specifically applied to or reported for this compound in peer-reviewed journals or academic databases.
While general methodologies for these computational techniques are well-established, their specific application and the resulting data for this compound are not available. Consequently, it is not possible to provide the detailed, data-driven article with the specified content and tables as requested.
Structure-Property Relationship (SAR) Studies (Non-Biological Focus)
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Property Correlation
Quantitative Structure-Activity Relationship (QSAR) models are computational tools employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies are broadly applied to the wider class of quinoline derivatives to predict their activity for various therapeutic targets.
These studies typically involve calculating a range of molecular descriptors for a set of similar molecules and then using statistical methods to build a model that relates these descriptors to observed activity. For quinoline derivatives, 2D and 3D-QSAR models are common. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to generate 3D-QSAR models. These models provide insights into how steric and electrostatic fields of the molecules influence their biological function.
For instance, a typical 3D-QSAR study on a series of quinoline derivatives would involve aligning the molecules and calculating their steric and electrostatic potential fields at various grid points. Statistical techniques such as Partial Least Squares (PLS) analysis are then used to create a regression model. The resulting model is validated internally and externally to ensure its predictive power. The statistical significance of such models is often judged by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A robust QSAR model can then be used to predict the activity of novel compounds, including specific derivatives like this compound, guiding synthetic efforts toward more potent molecules.
Interactive Table: Common Descriptors in QSAR Studies of Quinoline Derivatives
Below is a table of descriptors commonly used in QSAR analyses of quinoline compounds. Users can sort the data by clicking on the column headers.
| Descriptor Type | Examples | Description | Relevance to this compound |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Describes the electronic distribution and reactivity of the molecule. | Influences interactions with polar residues in a biological target. |
| Steric | Molecular Volume, Surface Area, van der Waals Volume | Defines the size and shape of the molecule. | The bulky cyclohexyl group would significantly impact steric interactions. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule. | Affects membrane permeability and binding to hydrophobic pockets. |
| Topological | Connectivity Indices, Wiener Index | Numerical representation of molecular branching and structure. | Provides a simplified mathematical description of the molecular graph. |
Influence of Substituent Electronic and Steric Properties on Molecular Characteristics
Electronic Effects: The nitrogen of the amino group and the quinoline ring system itself are key players in the electronic nature of this compound. Substituents can either donate or withdraw electron density from the aromatic system.
Inductive Effects: This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. The amino nitrogen is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect.
The interplay of these effects determines the electron density at various positions on the quinoline ring, which is crucial for its interaction with biological targets. For example, increased electron density on the quinoline ring might enhance π-stacking interactions with aromatic residues in a protein's active site.
Steric Effects: Steric effects relate to the size and shape of the substituents and how they influence molecular conformation and interactions. The N-cyclohexyl group is a bulky, non-planar substituent. Its primary influence is steric hindrance, which can:
Dictate the preferred conformation of the molecule by restricting bond rotation.
Prevent the molecule from fitting into a sterically constrained binding pocket of a biological target.
Alternatively, provide favorable van der Waals contacts within a large, accommodating pocket, thereby enhancing binding affinity.
In the context of this compound, the size of the cyclohexyl group would be a critical determinant for its biological activity profile. Computational studies on related systems often use descriptors like van der Waals volume and surface area to quantify these steric properties.
Interactive Table: Impact of Hypothetical Substituents on Quinoline Properties
This table illustrates the general effects that different types of substituents might have if placed on the quinoline ring of a molecule like this compound.
| Substituent Type | Example | Electronic Effect on Ring | Steric Effect | Potential Impact |
| Electron-Donating | -OCH₃ (Methoxy) | Activating (strong resonance donation) | Moderate | Increases electron density, may enhance binding. |
| Electron-Withdrawing | -NO₂ (Nitro) | Deactivating (strong inductive and resonance withdrawal) | Moderate | Decreases electron density, may alter binding mode. |
| Halogen | -Cl (Chloro) | Deactivating (strong inductive withdrawal, weak resonance donation) | Small | Can form halogen bonds, altering interaction profile. |
| Bulky Alkyl | -C(CH₃)₃ (tert-Butyl) | Weakly Activating (inductive donation) | Large | Introduces significant steric hindrance. |
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
The FT-IR spectrum of N-cyclohexylquinolin-5-amine would display characteristic absorption bands for the N-H group, the aromatic C-H and C=C bonds of the quinoline (B57606) ring, and the aliphatic C-H bonds of the cyclohexyl group.
N-H Stretch : A characteristic absorption for the secondary amine (N-H) stretching vibration is expected in the region of 3300-3500 cm⁻¹. orgchemboulder.com This peak is typically sharp and of medium intensity.
C-H Stretches : Aromatic C-H stretching vibrations of the quinoline ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexyl group would be observed just below 3000 cm⁻¹. orgchemboulder.com
C=C and C=N Stretches : The stretching vibrations of the C=C and C=N bonds within the quinoline ring would give rise to a series of absorptions in the 1450-1650 cm⁻¹ region. orgchemboulder.com
C-N Stretch : The C-N stretching vibration of the amine group would be expected in the 1250-1350 cm⁻¹ range. orgchemboulder.com
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| C=C/C=N Aromatic Ring Stretch | 1450 - 1650 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-H Bending (out-of-plane) | 750 - 900 | Strong |
Note: Predicted values are based on characteristic group frequencies and data from similar compounds.
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a unique "fingerprint" based on its specific chemical bonds and symmetry. The Raman spectrum of this compound would be characterized by a series of distinct bands corresponding to the vibrations of the quinoline ring, the cyclohexyl group, and the C-N linkage.
The quinoline moiety is expected to produce sharp, intense peaks characteristic of aromatic C-C and C-H stretching and ring breathing modes. For instance, the C=C and C=N stretching vibrations within the quinoline ring typically appear in the 1300-1650 cm⁻¹ region. sigmaaldrich.com The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.
The cyclohexyl group introduces vibrations from its saturated hydrocarbon structure. The most prominent of these are the CH₂ stretching modes (symmetric and asymmetric) in the 2850-2950 cm⁻¹ range and CH₂ scissoring/bending modes around 1450 cm⁻¹. The C-N stretching vibration connecting the quinoline and cyclohexyl groups would also provide a characteristic band, typically found in the 1250-1350 cm⁻¹ region.
Due to the absence of published experimental data for this compound, the following table presents representative Raman shifts anticipated for its key structural components, based on data for 5-aminoquinoline (B19350) and cyclohexylamine (B46788) derivatives.
Table 1: Representative Raman Bands for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Associated Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Quinoline Ring |
| Aliphatic C-H Stretch | 2850 - 2950 | Cyclohexyl Group |
| Ring C=C/C=N Stretch | 1570 - 1620 | Quinoline Ring |
| Ring Breathing Mode | 1370 - 1390 | Quinoline Ring |
| CH₂ Scissoring | 1440 - 1460 | Cyclohexyl Group |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₅H₁₈N₂, Molecular Weight: 226.32 g/mol ), MS provides unambiguous confirmation of its identity.
Upon ionization, the molecule would generate a molecular ion peak ([M]⁺˙) or a protonated molecule peak ([M+H]⁺), depending on the ionization technique used. The fragmentation of this ion is predictable based on the structure. Key fragmentation pathways would likely involve:
Loss of the cyclohexyl group: Cleavage of the C-N bond can lead to the loss of a cyclohexyl radical (•C₆H₁₁) or cyclohexene (B86901) (C₆H₁₀) via hydrogen rearrangement, resulting in a prominent fragment corresponding to the 5-aminoquinoline cation or a related ion.
Fragmentation of the quinoline ring: The stable quinoline ring can undergo characteristic cleavages, such as the loss of HCN, which is a common fragmentation pathway for nitrogen-containing aromatic heterocycles. nih.gov
Fragmentation within the cyclohexyl ring: The cyclohexyl ring itself can undergo fragmentation, leading to the loss of smaller alkyl fragments.
Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing polar, thermally labile molecules like this compound. rsc.org In positive ion mode, ESI would readily produce the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 227.3. The softness of the ESI technique often results in minimal in-source fragmentation, making the molecular ion the base peak in the spectrum. researchgate.net
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would be used to induce and analyze fragmentation. The collision-induced dissociation (CID) of the m/z 227.3 ion would reveal characteristic fragmentation patterns.
Table 2: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 227.3)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 227.3 | 145.1 | C₆H₁₀ (Cyclohexene) | Protonated 5-aminoquinoline |
| 227.3 | 144.1 | C₆H₁₁• (Cyclohexyl radical) | 5-aminoquinoline radical cation |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for separating and identifying impurities in a sample and for monitoring the progress of a chemical reaction. nih.gov An LC method, likely using a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and water (containing a modifier like formic acid), would be developed to separate this compound from starting materials (e.g., 5-aminoquinoline, cyclohexanone/cyclohexyl halide), byproducts, and degradation products. researchgate.net
The high sensitivity and selectivity of MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, allow for the quantification of trace-level impurities. ekb.eg For reaction monitoring, LC-MS/MS can track the disappearance of reactants and the appearance of the desired product in real-time, enabling optimization of reaction conditions such as temperature, time, and catalyst loading. Potential impurities that could be identified include unreacted 5-aminoquinoline, dicyclohexyl-substituted products, or oxidized derivatives of the quinoline ring.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. researchgate.net Obtaining suitable crystals of this compound would allow for the precise measurement of bond lengths, bond angles, and torsional angles.
This analysis would unequivocally confirm the connectivity of the atoms and reveal the conformation of the cyclohexyl ring (typically a chair conformation) and its orientation relative to the planar quinoline ring. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding (e.g., N-H···N interactions between the amine hydrogen and the quinoline nitrogen of an adjacent molecule) and π-π stacking of the quinoline rings, which govern the crystal packing. researchgate.net While no crystal structure for this compound has been published, data from related structures like 5-aminoquinoline derivatives would provide a basis for expected bond lengths and packing motifs. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. The spectrum is a function of the conjugated π-system of the molecule. The quinoline ring system of this compound contains a rich π-electron system, giving rise to characteristic absorption bands.
The spectrum of this compound is expected to show multiple absorption bands, primarily due to π→π* transitions within the aromatic quinoline system. The amino group (-NH-cyclohexyl) acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline, due to the extension of the conjugated system by the nitrogen's lone pair of electrons. nih.gov The photophysical properties, including the absorption maxima (λ_max), are sensitive to the solvent polarity. nih.govresearchgate.net
Table 3: Representative UV-Vis Absorption Data for this compound in a Polar Solvent
| Electronic Transition | Expected λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
|---|---|---|
| π→π* | ~350 - 370 | ~3,000 - 5,000 |
| π→π* | ~280 - 300 | ~6,000 - 8,000 |
| π→π* | ~230 - 250 | ~30,000 - 40,000 |
Note: These values are illustrative and based on data for 5-aminoquinoline and related derivatives. The exact values would need to be determined experimentally.
Thermal Analysis Techniques for Material Science Applications
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a material as a function of temperature. These methods are crucial for determining the thermal stability, melting point, and decomposition profile of this compound.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, a TGA thermogram would likely show a stable mass up to a certain temperature, followed by a significant mass loss corresponding to its decomposition. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. The decomposition of quinoline derivatives can be complex, but significant weight loss would be expected above 200-250°C.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC scan for this compound would show a sharp endothermic peak at its melting point. beilstein-journals.org The temperature and enthalpy of this transition are important physical constants. At higher temperatures, exothermic peaks may be observed, corresponding to the decomposition of the compound. The purity of the sample can also be estimated from the shape of the melting peak.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-aminoquinoline |
| Cyclohexylamine |
| Quinoline |
| Acetonitrile |
| Cyclohexene |
| Hydrogen Cyanide |
| Cyclohexanone |
Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies
Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability and decomposition profile of a material. In a typical TGA experiment, the mass of a sample is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere.
Hypothetical TGA Data for this compound Below is a hypothetical representation of TGA data that could be expected for a stable organic compound like this compound.
| Temperature (°C) | Weight (%) | Event |
| 25 - 250 | 100 | No significant weight loss, indicating thermal stability. |
| > 250 | Starts to decrease | Onset of thermal decomposition. |
| 350 | 50 | Significant decomposition has occurred. |
| 500 | < 5 | Decomposition is nearly complete, leaving a small residue. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental TGA data for this compound is not available in the reviewed literature.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Flow
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions.
A DSC analysis of this compound would reveal its melting point, which is a key physical property for identification and purity assessment. The DSC thermogram would show an endothermic peak corresponding to the melting of the crystalline solid. The temperature at the peak of this endotherm is taken as the melting point. Furthermore, DSC can detect other phase transitions, such as polymorphic transformations, and can be used to determine the heat of fusion.
Hypothetical DSC Data for this compound The following table illustrates the type of data that would be obtained from a DSC analysis.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | 150 | 155 | -120 (Endothermic) |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental DSC data for this compound is not available in the reviewed literature.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a sample. For an organic compound like this compound, this typically involves the quantitative determination of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages of these elements are then compared with the calculated theoretical values based on the compound's molecular formula (C₁₅H₁₆N₂).
This comparison is crucial for verifying the empirical formula of the synthesized compound and assessing its purity. A close agreement between the found and calculated values provides strong evidence for the correct chemical structure.
Theoretical vs. Hypothetical Found Elemental Analysis Data for this compound (C₁₅H₁₆N₂)
| Element | Theoretical (%) | Found (%) (Hypothetical) |
| Carbon (C) | 80.32 | 80.25 |
| Hydrogen (H) | 7.19 | 7.22 |
| Nitrogen (N) | 12.49 | 12.45 |
Note: The "Found (%)" values are hypothetical and serve as an example of what would be expected for a pure sample. Specific experimental elemental analysis data for this compound is not available in the reviewed literature.
Derivatization and Chemical Functionalization Strategies
Modification and Functionalization of the Quinoline (B57606) Heterocycle
The quinoline ring system is a versatile platform for introducing a wide array of substituents and for the construction of more complex heterocyclic systems.
Regioselective Substitution Patterns on the Quinoline Ring
The reactivity of the quinoline ring towards electrophilic and nucleophilic substitution is influenced by the electron-withdrawing nature of the nitrogen atom and the presence of the activating amino group.
Electrophilic Substitution: The nitrogen atom in the quinoline ring deactivates the heterocyclic (pyridine) ring towards electrophilic attack, making the benzene (B151609) ring the preferred site for substitution. researchgate.netquimicaorganica.org Electrophilic substitution reactions on quinoline and its derivatives typically occur at positions 5 and 8. quimicaorganica.org The stability of the resulting cationic intermediate is a key factor in determining the regioselectivity. quimicaorganica.org For N-cyclohexylquinolin-5-amine, the presence of the amino group at C5 is expected to further direct electrophiles to the carbocyclic ring.
Nucleophilic Substitution: In contrast, nucleophilic substitution preferentially occurs on the electron-deficient pyridine (B92270) ring, typically at positions 2 and 4. researchgate.netyoutube.com The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction. ucsf.edu For instance, 4-chloroquinolines are common precursors for the synthesis of 4-aminoquinoline (B48711) derivatives through nucleophilic aromatic substitution (SNAr) with various amines. nih.govnih.gov While this compound does not inherently possess a leaving group on the pyridine ring, functionalization at these positions could be achieved through precursor molecules bearing appropriate substituents.
Incorporation of Additional Heterocyclic Moieties onto the Quinoline Core
The quinoline scaffold can be fused or linked to other heterocyclic rings to create hybrid molecules with potentially enhanced biological activities. thesciencein.orgbiointerfaceresearch.com This strategy aims to combine the pharmacophoric features of different heterocyclic systems into a single molecule. thesciencein.org
Various synthetic methodologies have been developed to construct these hybrid structures. For example, quinoline derivatives have been linked to other heterocycles like piperidine, indole, pyrrole, and pyrimidine. biointerfaceresearch.com The synthesis of such molecules often involves multi-step reaction sequences, starting with appropriately functionalized quinoline precursors. ecorfan.org The van Leusen imidazole (B134444) synthesis, for instance, has been used to create fused bicyclic imidazole rings from cyclic imines. nih.govorganic-chemistry.org
Transformations at the Amine Nitrogen
The secondary amine group in this compound is a key site for chemical modification, allowing for the introduction of a variety of functional groups that can modulate the compound's properties.
N-Alkylation and N-Acylation Reactions for Modifying Amine Properties
N-Alkylation: The introduction of alkyl groups onto the amine nitrogen can significantly alter the basicity, lipophilicity, and steric profile of the molecule. nih.gov N-alkylation of amines can be achieved using various methods, including the use of alkyl halides or reductive amination. youtube.com Catalytic methods employing alcohols as alkylating agents in the presence of ruthenium or nickel catalysts offer a more sustainable approach. rsc.orgnih.gov These reactions often proceed via a "borrowing hydrogen" mechanism. rsc.org For example, primary amines have been successfully converted to secondary amines using alcohols as the alkylating agent with a ruthenium catalyst. nih.gov
N-Acylation: Acylation of the amine nitrogen to form amides is a common transformation that can influence the compound's electronic and hydrogen-bonding properties. orientjchem.org This reaction is typically carried out using acylating agents such as acid chlorides or anhydrides. orientjchem.org Catalyst-free N-acylation reactions have been developed, offering an environmentally friendly approach. orientjchem.org
Formation of Schiff Bases and Imines from the Amine Moiety
Primary and secondary amines can react with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. researchgate.netwikipedia.org This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. wikipedia.orgyoutube.com The formation of the C=N double bond is a reversible process and is often catalyzed by an acid or base. researchgate.netresearchgate.net Imines are valuable intermediates in organic synthesis and can be used to prepare other amine derivatives. youtube.com The synthesis of imines from primary amines and carbonyl compounds is a well-established reaction. redalyc.org
Preparation of Sulfonamide Derivatives
The reaction of the amine group with a sulfonyl chloride (R-SO₂Cl) yields a sulfonamide. mdpi.com This functional group is a key component in many biologically active compounds. The synthesis of sulfonamides can be achieved by reacting an amine with a sulfonyl chloride in the presence of a base. mdpi.com Alternatively, one-pot methods have been developed for the synthesis of sulfonamides from unactivated carboxylic acids and amines via a decarboxylative halosulfonylation. nih.gov For instance, 8-hydroxyquinoline-5-sulfonyl chloride has been reacted with various amines to produce a series of 8-hydroxyquinoline-5-sulfonamides. nih.gov
Strategies for Introducing Specific Chemical Tags or Probe Moieties
The strategic derivatization of the this compound scaffold is crucial for its development into targeted molecular probes for biological and medicinal research. The introduction of specific chemical tags or probe moieties can enable the visualization, identification, and characterization of its biological targets and mechanisms of action. The primary sites for functionalization on the this compound core are the secondary amine and various positions on the quinoline ring, which can be activated or modified through established synthetic methodologies.
A common approach for tagging is the acylation of the secondary amine. This can be achieved by reacting this compound with an acyl halide or an activated ester that already contains the desired tag. This method is versatile and allows for the incorporation of a wide range of functionalities.
Another key strategy involves the functionalization of the quinoline ring itself. Electrophilic aromatic substitution reactions can be employed to introduce various groups onto the quinoline core, although the regioselectivity can be influenced by the existing amino group. Alternatively, transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, offer a more controlled and efficient means of installing tags at specific positions, provided a suitable handle like a halogen atom is first introduced on the quinoline ring.
Fluorescent Tags: For cellular imaging and tracking, fluorescent dyes can be conjugated to the this compound molecule. This is typically achieved by linking the scaffold to a fluorescent moiety through a stable linker. The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. While a study on aminoquinolines as fluorescent labels for oligosaccharides found that 5-aminoquinoline (B19350) (a related compound) did not display fluorescent properties when used as a carbohydrate tag, derivatization with a dedicated fluorescent dye would circumvent this issue. nih.gov
Biotinylation: For use in affinity-based purification of binding partners (e.g., pull-down assays), a biotin (B1667282) tag can be introduced. The high affinity of biotin for streptavidin and avidin (B1170675) allows for the effective isolation of target-probe complexes. Biotinylation can be readily achieved by reacting this compound with an activated biotin derivative, such as biotin-NHS ester, at the secondary amine.
Photoaffinity Probes: To covalently label and identify the direct binding targets of this compound, photoaffinity probes can be synthesized. These probes typically incorporate a photoreactive group, such as a diazirine or an aryl azide, which upon UV irradiation, forms a highly reactive species that can covalently bind to nearby molecules. This photoreactive group is usually introduced along with a reporter tag (e.g., biotin or a click chemistry handle like an alkyne or azide) to enable subsequent detection and enrichment of the labeled biomolecules. researchgate.net
Table 1: Proposed Strategies for Tagging this compound
| Tag/Probe Type | Proposed Functionalization Strategy | Potential Application |
| Fluorescent Tag | Acylation of the secondary amine with a fluorescent dye-NHS ester. | Cellular imaging, fluorescence microscopy. |
| Biotin Tag | Reaction of the secondary amine with biotin-NHS ester. | Affinity purification, pull-down assays. |
| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., diazirine) and a reporter tag (e.g., alkyne for click chemistry) via multi-step synthesis. | Covalent labeling and identification of binding targets. |
| Radiolabeling | Introduction of a radionuclide (e.g., ¹⁸F) for PET imaging, potentially via a prosthetic group attached to the quinoline ring. | In vivo imaging and biodistribution studies. |
Design and Synthesis of Hybrid Molecular Architectures Incorporating the this compound Framework
The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug discovery to create novel molecules with improved or synergistic biological activities. researchgate.netnih.govrsc.org The this compound framework, as a privileged scaffold found in various bioactive compounds, is an attractive candidate for the design and synthesis of such hybrid molecular architectures. nih.gov The goal of creating these hybrids is often to target multiple biological pathways, enhance selectivity, or overcome drug resistance.
Synthesis of Quinoline-Based Hybrids:
The synthesis of these hybrid architectures typically involves multi-step reaction sequences. A common approach is to first synthesize the this compound core and the partner molecule separately, each with a suitable functional group for subsequent conjugation. The final step then involves a coupling reaction to link the two fragments.
Recent advances in organic synthesis have provided a plethora of efficient methods for constructing hybrid molecules. For instance, click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly reliable and versatile method for linking different molecular fragments. This would involve preparing an azide- or alkyne-functionalized this compound derivative and a partner molecule with the complementary functionality.
Other established coupling reactions that can be employed include:
Amide bond formation: Coupling of a carboxylic acid-functionalized partner with the secondary amine of this compound using standard peptide coupling reagents.
Suzuki or Sonogashira coupling: Linking a halogenated this compound with a boronic acid/ester or terminal alkyne-functionalized partner molecule, respectively.
Ugi or Passerini multicomponent reactions: These reactions allow for the rapid assembly of complex hybrid molecules from three or four starting components in a single step, offering a high degree of molecular diversity. rsc.org
Potential Hybrid Partners:
The choice of the hybrid partner depends on the desired therapeutic application. Based on the known biological activities of quinoline derivatives, several classes of molecules could be considered for hybridization with this compound.
Table 2: Proposed Hybrid Molecular Architectures with this compound
| Hybrid Partner Class | Rationale for Hybridization | Potential Synthetic Linkage |
| Other Heterocycles (e.g., Pyrazole, Coumarin, Chromene) | To create novel scaffolds with potentially enhanced anticancer or antimicrobial activity. researchgate.net | C-C bond formation (e.g., Suzuki coupling), Click chemistry. |
| Sulfonamides | To combine the pharmacophoric features of quinolines and sulfonamides, which are present in many clinically used drugs. nih.gov | Sulfonamide bond formation. |
| Natural Products | To leverage the potent biological activity of natural products and potentially improve their drug-like properties. | Amide or ester linkage, Click chemistry. |
| Peptides or Amino Acids | To enhance cell permeability, target specific protein-protein interactions, or improve bioavailability. | Amide bond formation. |
| Carbohydrates (Glycoconjugation) | To improve water solubility, cell-specific targeting (e.g., via glucose transporters), and pharmacokinetic properties. mdpi.comnih.govresearchgate.netnih.gov | Glycosidic bond, Triazole linker via click chemistry. |
The synthesis and biological evaluation of such hybrid molecules would be a promising avenue for discovering new therapeutic agents based on the this compound scaffold.
Applications in Advanced Chemical and Materials Science Research
Catalysis and Ligand Design
The nitrogen atom in the quinoline (B57606) ring and the exocyclic amine group of N-cyclohexylquinolin-5-amine make it an excellent candidate for ligand design in catalysis. These nitrogen atoms can coordinate with transition metals, forming stable complexes that can catalyze a variety of organic transformations.
Quinoline-based ligands have been successfully employed in both homogeneous and heterogeneous catalysis. researchgate.net In homogeneous catalysis, metal complexes of quinoline derivatives are soluble in the reaction medium, leading to high catalytic activity and selectivity. For instance, nickel complexes supported by quinoline-based ligands have shown significant activity in cross-coupling reactions, such as the Negishi reaction, which is a powerful method for forming new carbon-carbon bonds. rsc.orgnih.gov These reactions are crucial in the synthesis of complex organic molecules. While direct studies on this compound may be limited, the established reactivity of similar quinoline-based ligands suggests its potential in this area. The quinoline moiety can act as an N-ligand, interacting with metals like palladium to facilitate catalysis. nih.govresearchgate.netsoton.ac.uk
In heterogeneous catalysis, quinoline derivatives can be immobilized on solid supports, which allows for easy separation and recycling of the catalyst. This is a significant advantage in industrial applications. The development of singlet diradical Ni(II)-catalysts with diamine type ligands for the synthesis of quinolines highlights the ongoing innovation in this field. acs.org
Table 1: Examples of Quinoline-Based Ligands in Catalysis
| Catalyst System | Reaction Type | Application | Reference |
| Nickel complexes with quinoline-based ligands | Negishi cross-coupling | C-C bond formation | rsc.orgnih.gov |
| Palladium with quinoline as N-ligand | Cross-coupling/C-H functionalization | Formation of π-extended frameworks | nih.govresearchgate.netsoton.ac.uk |
| Singlet diradical Ni(II)-catalysts | Dehydrogenative condensation | Synthesis of quinolines | acs.org |
Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure form, is of paramount importance in the pharmaceutical industry. Chiral auxiliaries are molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. numberanalytics.comyoutube.com Quinoline derivatives have been explored as chiral reagents and auxiliaries. asianpubs.orgresearchgate.netasianpubs.org By introducing a chiral center, for example, through the use of a chiral amine or by modifying the quinoline backbone, this compound could potentially be developed into a chiral auxiliary or ligand for asymmetric transformations.
The general strategy involves attaching the chiral auxiliary to a non-chiral substrate, performing the desired stereoselective reaction, and then removing the auxiliary to obtain the enantiomerically enriched product. numberanalytics.comyoutube.com For instance, chiral oxazolidinones have been used as auxiliaries in the synthesis of chiral bicyclo[1.1.1]pentanes. nih.gov Similarly, quinoline-based chiral derivatizing reagents have been synthesized from amino acids like L-proline and L-valine and used for the separation of racemic compounds. researchgate.netasianpubs.orgresearchgate.net This demonstrates the potential for developing this compound-based chiral auxiliaries for a variety of asymmetric reactions, including alkylations, aldol (B89426) reactions, and cycloadditions. researchgate.netthieme-connect.denih.govmdpi.comrsc.org
Advanced Material Science Applications
The photophysical and electronic properties of the quinoline scaffold make it an attractive component for advanced materials.
Quinoline derivatives are known for their fluorescent properties and have been developed as fluorophores and fluorescent probes for various applications, including the detection of metal ions. mdpi.com While specific data on this compound is not widely available, the general photophysical properties of aminoquinolines suggest its potential in this area. The fluorescence of these compounds often depends on the substitution pattern and the environment.
Quinoline derivatives are being investigated for their use in organic electronics and optoelectronic materials due to their electronic properties and thermal stability. They have been incorporated into organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). The ability of quinoline derivatives to form stable complexes with metals and their tunable electronic properties make them suitable for these applications. The development of quinoline-based materials for optoelectronics is an active area of research, and this compound could serve as a building block for such materials.
Synthetic Reagents and Building Blocks for Complex Molecules
This compound can serve as a valuable synthetic intermediate for the construction of more complex molecules. The amino group can be readily functionalized, and the quinoline ring can undergo various chemical transformations. For example, the amino group can be acylated, alkylated, or used to form Schiff bases, providing access to a wide range of derivatives. mdpi.com
The quinoline ring itself can be modified through electrophilic substitution or other reactions. The reactivity of the quinoline system allows for the introduction of various functional groups, which can then be used to build more elaborate molecular architectures. orientjchem.orgyoutube.com The synthesis of quinoline-based chiral reagents from quinoline-8-carboxylic acid demonstrates how the quinoline scaffold can be elaborated to create functional molecules. researchgate.netasianpubs.org This versatility makes this compound a useful building block for the synthesis of new materials, catalysts, and biologically active compounds.
Analytical Reagents for Derivatization in Chromatography and Spectroscopy
Based on a comprehensive review of available scientific literature, there are no specific, documented applications of This compound as an analytical reagent for derivatization in the fields of chromatography and spectroscopy. Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for analysis by a particular instrumental method. This is often done to improve chromatographic separation, enhance detectability, or both.
In the analysis of amines, derivatization is a common strategy to overcome challenges such as low volatility, high polarity, and poor detector response. Established reagents for the derivatization of primary and secondary amines include compounds like Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (Fmoc-Cl), and Dabsyl-Cl. These reagents react with the amine functional group to introduce a chromophore (for UV-Vis detection), a fluorophore (for fluorescence detection), or a group that enhances ionization for mass spectrometry.
While the chemical structure of this compound, featuring a secondary amine and a quinoline moiety, theoretically suggests potential for certain analytical reactions, there is currently no published research detailing its use as a derivatization agent. Consequently, there are no established protocols, detailed research findings, or performance data (such as reaction conditions, derivatization yields, limits of detection, or spectroscopic characteristics of its derivatives) available in the peer-reviewed scientific literature.
Further research would be required to explore the potential of this compound in this capacity and to characterize its reactivity and the properties of its potential derivatives for analytical applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclohexylquinolin-5-amine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination between quinolin-5-amine derivatives and cyclohexyl halides. Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature (80–120°C), and catalysts like Pd/C for hydrogenation. Yield optimization may require adjusting stoichiometric ratios (e.g., 1.2:1 cyclohexyl bromide to quinolin-5-amine) and monitoring reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing This compound, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm cyclohexyl integration (e.g., 12H for six CH₂ groups) and quinoline aromatic protons (δ 7.5–8.5 ppm).
- HRMS : Verify molecular ion peak ([M+H]⁺) with <2 ppm mass accuracy.
- IR : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How can researchers assess the solubility and stability of This compound under varying experimental conditions?
- Methodological Answer : Perform kinetic solubility assays in solvents like DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectrophotometry. For stability, incubate the compound at 25°C/60°C and analyze degradation products via LC-MS. Use Arrhenius plots to predict shelf life under storage conditions .
Advanced Research Questions
Q. How can in silico molecular docking studies predict the biological targets of This compound?
- Methodological Answer : Use software like AutoDock Vina to dock the compound into protein active sites (e.g., kinase domains). Prioritize targets with high binding affinity (ΔG < −8 kcal/mol) and validate predictions via in vitro enzyme inhibition assays. Adjust protonation states of the amine group based on physiological pH .
Q. What strategies resolve contradictions in spectral data during structural elucidation of novel derivatives?
- Methodological Answer : For conflicting NMR/IR data, employ heteronuclear correlation experiments (e.g., HSQC, HMBC) to confirm connectivity. If MS fragments contradict expected cleavage patterns, re-analyze using high-resolution MALDI-TOF or compare with synthesized reference standards .
Q. How to design structure-activity relationship (SAR) studies to explore the pharmacophore of This compound?
- Methodological Answer : Synthesize analogs with modified cyclohexyl (e.g., substituents at C4) or quinoline (e.g., halogenation at C3) moieties. Test against biological targets (e.g., cancer cell lines) and correlate activity with steric/electronic parameters (Hammett constants, logP). Use 3D-QSAR models to map electrostatic contributions .
Data Analysis & Validation
Q. How should researchers address batch-to-batch variability in This compound synthesis?
- Methodological Answer : Implement statistical quality control (e.g., ANOVA for purity across batches) and optimize purification protocols (e.g., gradient column chromatography). Document impurities via GC-MS and adjust reaction conditions to minimize side products .
Q. What computational tools can predict the metabolic pathways of This compound?
- Methodological Answer : Use ADMET predictors (e.g., SwissADME) to identify likely Phase I/II metabolites (e.g., hydroxylation at cyclohexyl or N-demethylation). Validate with in vitro microsomal assays and LC-HRMS metabolite profiling .
Safety & Handling
Q. What precautions are critical when handling This compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
